5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride
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Overview
Description
5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of 5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Common synthetic routes include the condensation of substituted acrylic acids with appropriate amines, followed by cyclization and further functional group modifications . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing techniques such as ultrasonic-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting specific enzymes and pathways.
Medicine: Investigated for its potential as an anticancer agent, particularly as a CDK2 inhibitor, showing significant cytotoxic activities against various cancer cell lines
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site, highlighting essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- 3-[(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol
- Various thioglycoside derivatives Compared to these compounds, 5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride exhibits unique structural features and potent dual activity against examined cell lines and CDK2, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C16H19ClN8O |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
5-[4-amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18N8O.ClH/c17-5-1-2-6-24-15-12(14(18)20-8-21-15)13(23-24)9-3-4-11-10(7-9)22-16(19)25-11;/h3-4,7-8H,1-2,5-6,17H2,(H2,19,22)(H2,18,20,21);1H |
InChI Key |
RROKCKFBPREZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NN(C4=NC=NC(=C34)N)CCCCN)N=C(O2)N.Cl |
Origin of Product |
United States |
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